NNC-55-0396 free base is a selective T-type calcium channel blocker, specifically targeting Cav3.1 T-type calcium channels. This compound is recognized for its ability to inhibit these channels with an IC50 value of 6.8 µM, making it a valuable tool in various fields of scientific research, including neurology, oncology, and cardiovascular studies. The compound is often utilized to explore the role of T-type calcium channels in different biological systems and disease states .
NNC-55-0396 was developed as a derivative of mibefradil, which also functions as a calcium channel blocker. It is classified as a pharmaceutical compound primarily used in research settings rather than as a therapeutic agent in clinical practice. The compound is available in both free base and dihydrochloride salt forms .
The synthesis of NNC-55-0396 involves multiple steps that include the preparation of various intermediate compounds followed by specific chemical reactions. Although detailed synthetic routes are proprietary and not publicly disclosed, the synthesis generally requires careful control of reaction conditions to achieve the desired purity and yield.
The synthesis process typically includes:
NNC-55-0396 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The compound's molecular formula is C22H30Cl2FNO2, and it has a molecular weight of approximately 426.39 g/mol.
The structure features:
NNC-55-0396 undergoes various chemical reactions that are essential for understanding its reactivity and potential modifications.
Key reactions include:
These reactions are pivotal for developing analogs or derivatives that might exhibit improved pharmacological properties.
NNC-55-0396 exerts its effects primarily through the inhibition of T-type calcium channels. By blocking the influx of calcium ions into cells, it reduces calcium-dependent processes such as neurotransmitter release and muscle contraction.
The mechanism involves:
NNC-55-0396 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
NNC-55-0396 has numerous applications across various fields of scientific research:
The systematic IUPAC name of NNC-55-0396 free base is (1S,2S)-2-(2-{3-(1H-1,3-benzodiazol-2-yl)propylamino}ethyl)-6-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl cyclopropanecarboxylate [1] [3]. This nomenclature defines:
NNC-55-0396 free base has the molecular formula C₃₀H₃₈FN₃O₂ and a monoisotropic mass of 491.2948 Da (average mass: 491.65 g/mol) [1] [3]. Key properties include:
Table 1: Molecular Properties of NNC-55-0396 Free Base
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₈FN₃O₂ |
| Exact Mass | 491.2948 Da |
| Average Mass | 491.65 g/mol |
| XLogP | 6.09 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 (benzimidazole -NH) |
| Rotatable Bonds | 11 |
The core structure integrates three pharmacologically active domains:
NNC-55-0396 is a rationally designed analogue of the T-channel blocker mibefradil (Ro 40-5966). Key modifications include:
The free base (CAS 357400-14-7) is typically converted to the dihydrochloride salt (CAS 357400-13-6) for experimental use:
In the ChEBI database (ID 93374), NNC-55-0396 is annotated with multiple biological roles:
Table 2: ChEBI Ontology Assignments
| ChEBI Identifier | Role Classification | Definition |
|---|---|---|
| 194338 | T-type calcium channel blocker | Inhibits Cav3.1/Cav3.2/Cav3.3 channels |
| 48422 | Angiogenesis inhibitor | Reduces HIF-1α-driven vessel formation |
| 68495 | Apoptosis inducer | Triggers mitochondrial Ca²⁺-dependent apoptosis |
| 63726 | Neuroprotective agent | Attenuates neuronal Ca²⁺ overload |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(F)C=C2; InChIKey: VHHVPDKNKPNKHY-JDXGNMNLSA-N) and links to 3D structure models [3] [4]. Table 3: Database Identifiers for NNC-55-0396 Free Base
| Database | Identifier | Key Annotations |
|---|---|---|
| DrugBank | DB17037 | Experimental T-type calcium channel inhibitor |
| ChEBI | 93374 | Apoptosis inducer, neuroprotectant |
| ChemSpider | 8132889 | Stereochemistry, spectral data |
| ChEMBL | CHEMBL1551597 | Bioactivity data (IC₅₀ = 6.8 μM) |
| CAS Registry | 357400-14-7 | Chemical structure validation |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: